molecular formula C15H11I4NNaO4 B1670359 Dextrothyroxin-Natrium CAS No. 137-53-1

Dextrothyroxin-Natrium

Katalognummer: B1670359
CAS-Nummer: 137-53-1
Molekulargewicht: 799.86 g/mol
InChI-Schlüssel: BRLSOHUOWVCKNI-UTONKHPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dextrothyroxine (trade name Choloxin) is a dextrorotary isomer of thyroxine . It was researched as a cholesterol-lowering drug but was discontinued due to cardiac side-effects . It increases hepatic lipase which in turn improves utilization of triglycerides and decreases levels of lipoprotein (a) in blood serum .


Molecular Structure Analysis

The molecular formula of Dextrothyroxine Sodium is C15H12I4NNaO5 . The molecular weight is 799.86 .


Chemical Reactions Analysis

Dextrothyroxine is a thyroid hormone used to treat hyperlipidemia . The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate the formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL .

Wissenschaftliche Forschungsanwendungen

Behandlung von Hyperlipidämie

Dextrothyroxin-Natrium wird in erster Linie zur Behandlung von Hyperlipidämie eingesetzt, einem Zustand, der durch anormal hohe Lipidspiegel im Blut gekennzeichnet ist . Es wirkt in der Leber, um die Bildung von Low-Density-Lipoprotein (LDL) zu stimulieren und in viel größerem Umfang den Katabolismus von LDL zu erhöhen . Dies führt zu einer erhöhten Ausscheidung von Cholesterin und Gallensäuren über den Gallengang in den Stuhl, was zu einer Reduzierung des Serumcholesterins und LDL führt .

Korrektur von Hypothyreose

This compound wurde zur Behandlung von Hypothyreose eingesetzt . Behandlungsschemata mit 4 mg Dextrothyroxin und 0,15 mg Levothyroxin bei hypothyreoiden Personen führen zu einem ähnlichen Grad der Senkung der Serum-TSH-, Cholesterin-, Triglycerid- und Phospholipidspiegel und einer gleichen Stimulation des Stoffwechsels . Die Korrektur von Hypothyreose erfordert höhere Serumspiegel von Dextrothyroxin als von Levothyroxin .

Erhöhung der Serum-T3-Spiegel

Die Serum-T3-Spiegel steigen bei Patienten, die mit Dextrothyroxin behandelt werden . Dies könnte möglicherweise Auswirkungen auf die Regulierung von Stoffwechselprozessen im Körper haben, da T3 bekanntermaßen ein breites Spektrum an stimulierenden Wirkungen auf den Zellstoffwechsel ausübt .

Stimulation des Stoffwechsels

Bei der Behandlung von Hypothyreose scheinen die cholesterinsenkenden und stoffwechselanregenden Wirkungen von Dextrothyroxin nicht dissoziiert zu sein . Dies deutet darauf hin, dass Dextrothyroxin möglicherweise in bestimmten klinischen Szenarien zur Stimulierung des Stoffwechsels eingesetzt werden kann .

Potenzieller Einsatz bei euthyreoiden hypercholesterinämischen Personen

Weitere Studien sind erforderlich, um zu bestimmen, ob die cholesterinsenkenden und stoffwechselanregenden Wirkungen von Dextrothyroxin bei euthyreoiden hypercholesterinämischen Personen mit Dosen gezeigt werden können, die als äquivalent in Bezug auf die anregende Wirkung auf den Stoffwechsel etabliert sind .

Wirkmechanismus

Obwohl der genaue Wirkmechanismus von this compound nicht vollständig verstanden ist, ist bekannt, dass es als Antihyperlipidämikum wirkt . Es ist auch bekannt, dass es an Schilddrüsenrezeptoren bindet, und da es ein Prohormon ist, bindet es als Substrat an Jodperoxidase .

Safety and Hazards

Dextrothyroxine was pulled from research as a cholesterol-lowering drug due to cardiac side-effects .

Zukünftige Richtungen

Thyroid hormone replacement has been used for more than a century to treat hypothyroidism . Natural thyroid preparations (thyroid extract, desiccated thyroid, or thyroglobulin), which contain both thyroxine (T4) and triiodothyronine (T3), were the first pharmacologic treatments available and dominated the market for the better part of the 20th century . New research suggests mechanisms for the inadequacies of l-thyroxine monotherapy and highlights the possible role for personalized medicine based on deiodinase polymorphisms .

Biochemische Analyse

Biochemical Properties

Dextrothyroxine Sodium interacts with various biomolecules in the body. It binds to thyroid receptors and acts as a substrate to iodide peroxidase . This interaction plays a significant role in its biochemical reactions. The compound is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin .

Cellular Effects

Dextrothyroxine Sodium has a broad spectrum of stimulatory effects on cell metabolism . It influences cell function by affecting cell signaling pathways and gene expression. It stimulates the formation of low-density lipoprotein (LDL) in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .

Molecular Mechanism

The molecular mechanism of Dextrothyroxine Sodium is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on lowering cholesterol levels are significant .

Metabolic Pathways

Dextrothyroxine Sodium is involved in the metabolic pathway of cholesterol regulation . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .

Transport and Distribution

It is known to bind to thyroid receptors .

Subcellular Localization

It is known to bind to thyroid receptors , suggesting that it may be localized in the areas where these receptors are present.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Dextrothyroxine sodium can be achieved through a multi-step process involving several reactions. The key steps in the synthesis pathway include the protection of the amino group, alkylation of the protected amine, deprotection of the amino group, and salt formation with sodium hydroxide.", "Starting Materials": [ "L-Thyroxine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Methanol", "Ethanol" ], "Reaction": [ "Protection of the amino group: L-Thyroxine is treated with acetic anhydride and pyridine to protect the amino group as an acetamide.", "Alkylation of the protected amine: The protected L-Thyroxine is reacted with methyl iodide and sodium hydroxide to alkylate the acetamide nitrogen and form the methylamino derivative.", "Deprotection of the amino group: The acetamide protecting group is removed using hydrochloric acid to regenerate the free amino group.", "Salt formation with sodium hydroxide: The free base is neutralized with sodium hydroxide to form the sodium salt of Dextrothyroxine." ] }

CAS-Nummer

137-53-1

Molekularformel

C15H11I4NNaO4

Molekulargewicht

799.86 g/mol

IUPAC-Name

sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1

InChI-Schlüssel

BRLSOHUOWVCKNI-UTONKHPSSA-N

Isomerische SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na]

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]

Kanonische SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Aussehen

Solid powder

137-53-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Choloxin
D Thyroxine
D-T4 Thyroid Hormone
D-Thyroxine
Dextrothyroxine
Dextrothyroxine Sodium
Sodium Dextrothyroxine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrothyroxine sodium
Reactant of Route 2
Dextrothyroxine sodium
Reactant of Route 3
Dextrothyroxine sodium
Reactant of Route 4
Dextrothyroxine sodium
Reactant of Route 5
Dextrothyroxine sodium
Reactant of Route 6
Dextrothyroxine sodium
Customer
Q & A

Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?

A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].

Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?

A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.

Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?

A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].

Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?

A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.

Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?

A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.